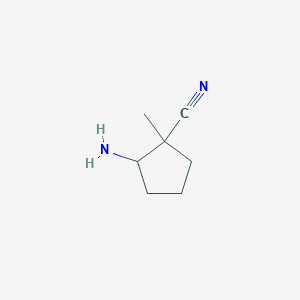![molecular formula C15H28N2O3 B8603476 tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate](/img/structure/B8603476.png)
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(isopropylamino)-2-oxoethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with isopropylamine and an appropriate aldehyde or ketone. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium cyanide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products[][3].
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-(isopropylamino)-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate is unique due to its specific structural features, such as the isopropylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C15H28N2O3 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-11(2)16-13(18)10-12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
MPKPOGWWKXBARX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














